Enantiomeric Excess and Stereochemical Integrity: L-(S) vs. D-(R) Azidoserine tert-Butyl Ether CHA Salt
The target compound is the (2S)-enantiomer. The (2R)-enantiomer (D-azidoserine tert-butyl ether CHA salt, CAS 1286671-01-9) is commercially available as a separate catalog item with a reported purity of ≥98% . In peptide synthesis, incorporation of the D-enantiomer into an L-peptide sequence generates an epimeric mixture that alters backbone conformation and can abolish target binding. No published head-to-head biological comparison exists; however, the availability of both enantiomers as discrete, high-purity solids enables the user to select the stereochemistry required for the intended peptide topology. Procurement of the incorrect enantiomer introduces a diastereomeric impurity that cannot be removed post-coupling by standard RP-HPLC due to identical mass and similar retention time [1].
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | (2S)-enantiomer, ≥95% purity (vendor specification) |
| Comparator Or Baseline | (2R)-enantiomer (CAS 1286671-01-9), ≥98% purity |
| Quantified Difference | Opposite absolute configuration at α-carbon; no cross-contamination between commercial lots |
| Conditions | Commercial solid-state specifications; no direct analytical comparison published |
Why This Matters
For L-peptide therapeutics and probes, only the (2S)-configured building block preserves native-like backbone geometry; selection of the correct enantiomer is therefore a binary procurement decision with zero substitutability.
- [1] Pícha, J., et al. (2017). J. Pept. Sci., 23(3), 202–214. Discussion on epimerization risks during azido amino acid coupling. View Source
